Cas no 890839-22-2 (4-Carboxy-3-methylphenylboronic acid, pinacol ester)

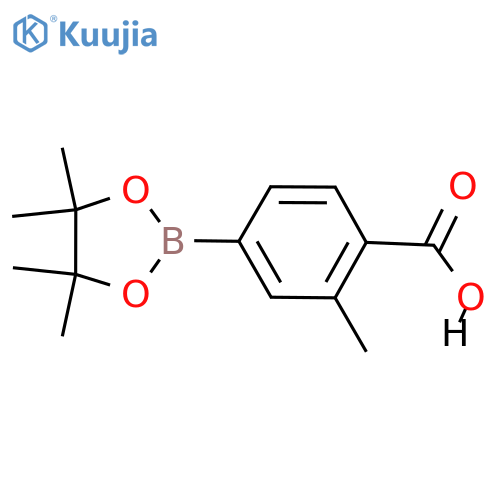

890839-22-2 structure

商品名:4-Carboxy-3-methylphenylboronic acid, pinacol ester

CAS番号:890839-22-2

MF:C14H19BO4

メガワット:262.109264612198

MDL:MFCD09037836

CID:1024513

PubChem ID:53216773

4-Carboxy-3-methylphenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (ACI)

- 1-Methyl-4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoicacid

- 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- CS-0174733

- MFCD09037836

- DTXSID00681919

- AT17077

- 890839-22-2

- SCHEMBL458415

- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoicacid

- OOIMFYJDAOJRFA-UHFFFAOYSA-N

- AKOS015999702

- DA-25893

- BS-23938

- EN300-7386231

- 4-carboxy-3-methylphenylboronic acid, pinacol ester

- 4-Carboxy-3-methylphenylboronic acid, pinacol ester

-

- MDL: MFCD09037836

- インチ: 1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)

- InChIKey: OOIMFYJDAOJRFA-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(C(O[H])=O)=C1C)B1OC(C(C)(O1)C)(C)C

計算された属性

- せいみつぶんしりょう: 262.13800

- どういたいしつりょう: 262.138

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8A^2

じっけんとくせい

- PSA: 55.76000

- LogP: 1.99240

4-Carboxy-3-methylphenylboronic acid, pinacol ester セキュリティ情報

4-Carboxy-3-methylphenylboronic acid, pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Carboxy-3-methylphenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR360887-1g |

4-Carboxy-3-methylphenylboronic acid, pinacol ester |

890839-22-2 | 96% | 1g |

£258.00 | 2025-02-19 | |

| Enamine | EN300-7386231-5.0g |

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 5g |

$1870.0 | 2023-05-23 | ||

| Enamine | EN300-7386231-0.25g |

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 0.25g |

$415.0 | 2023-05-23 | ||

| Enamine | EN300-7386231-10.0g |

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 10g |

$3649.0 | 2023-05-23 | ||

| Chemenu | CM134302-1g |

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 96% | 1g |

$728 | 2023-01-09 | |

| 1PlusChem | 1P00405K-1g |

2-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOIC ACID |

890839-22-2 | 96% | 1g |

$130.00 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB405-100mg |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 95% | 100mg |

¥230.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB405-1g |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 95% | 1g |

¥1030.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB405-5g |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 95% | 5g |

¥3600.0 | 2024-04-16 | |

| Ambeed | A879732-25g |

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

890839-22-2 | 96% | 25g |

$2118.0 | 2024-04-16 |

4-Carboxy-3-methylphenylboronic acid, pinacol ester 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

890839-22-2 (4-Carboxy-3-methylphenylboronic acid, pinacol ester) 関連製品

- 180516-87-4(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)

- 269409-73-6(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 249916-07-2(Borreriagenin)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:890839-22-2)4-Carboxy-3-methylphenylboronic acid, pinacol ester

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):156.0/544.0/1906.0